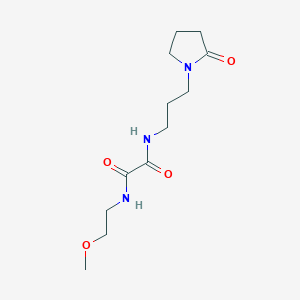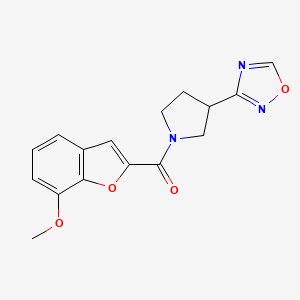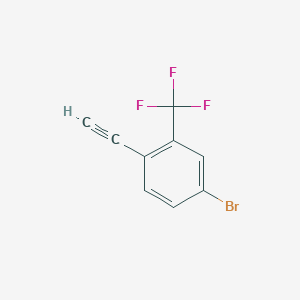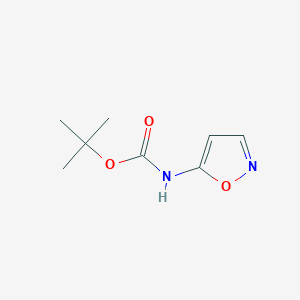
1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea, also known as PF-02341066, is a small molecule inhibitor of the c-Met/Hepatocyte Growth Factor Receptor (HGFR) pathway. This pathway is involved in regulating cell growth, differentiation, and migration, and is often dysregulated in various types of cancer. PF-02341066 has been extensively studied for its potential use as an anticancer agent.
Aplicaciones Científicas De Investigación
Phosphorus–Fluorine Chemistry
A study by Dunmur and Schmutzler (1971) explores the preparation of heterocyclic fluorophosphoranes, which are synthesized through the cleavage of silicon–nitrogen bonds in appropriate urea compounds with fluorophosphoranes. This research highlights the synthesis techniques and properties of these compounds, indicating their potential applications in the development of fluorinated chemical agents for various industrial and research purposes. The structural investigation of these products was conducted using 1H, 19F, and 31P NMR spectroscopy, showcasing their relevance in phosphorus–fluorine chemistry and potential utility in creating novel chemical entities with unique properties (Dunmur & Schmutzler, 1971).
Ureidopyrimidinones in Supramolecular Chemistry
The research by Beijer et al. (1998) demonstrates the strong dimerization of 6-methyl-2-butylureidopyrimidinone via four hydrogen bonds, both in solid state and in solution, highlighting its significance in supramolecular chemistry. The ureidopyrimidinone functionality emerges as a useful building block for supramolecular assemblies due to its simple preparation and high dimerization constant. This study opens pathways for utilizing ureidopyrimidinone derivatives in designing complex molecular structures and materials with novel properties (Beijer et al., 1998).
CNS Agents and Anxiolytic Activity
Rasmussen et al. (1978) explored N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas for pharmacological activity, identifying compounds with anxiolytic and muscle-relaxant properties. This study contributes to the understanding of urea derivatives' potential as central nervous system (CNS) agents, offering a foundation for the development of new therapeutic agents targeting CNS disorders, including anxiety and muscle-related conditions (Rasmussen et al., 1978).
Antibacterial and Antifungal Agents
Zheng et al. (2010) synthesized N-alkyl substituted urea derivatives and evaluated their in vitro antibacterial and antifungal activities. The study found that compounds with a morpholine moiety and fluoro substituents exhibited potent antimicrobial activities, indicating their potential as leads for developing new antimicrobial agents. This research highlights the role of structural modification in enhancing the antimicrobial efficacy of urea derivatives (Zheng et al., 2010).
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O2/c1-11-8-16(24-4-6-26-7-5-24)23-15(21-11)10-20-17(25)22-12-2-3-14(19)13(18)9-12/h2-3,8-9H,4-7,10H2,1H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROLEUWSSHTQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride](/img/structure/B2773062.png)



![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773066.png)


![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2773071.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2773076.png)

![1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2773080.png)
![2-(4-Chlorophenyl)-N-(2-hydroxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2773082.png)